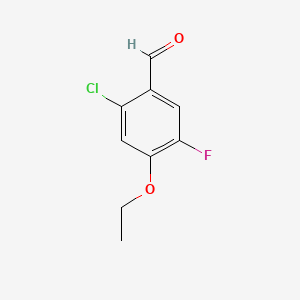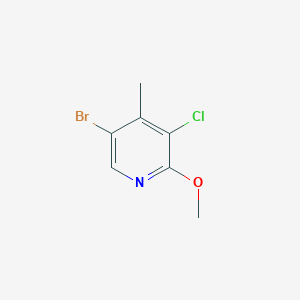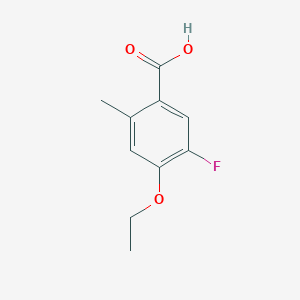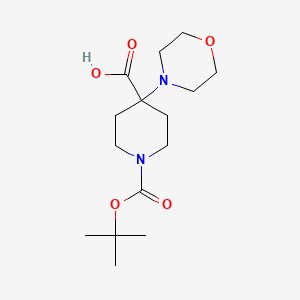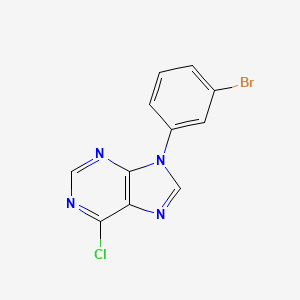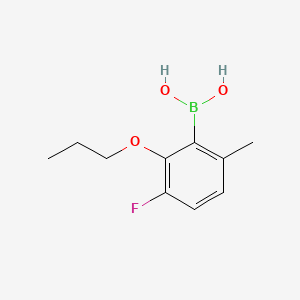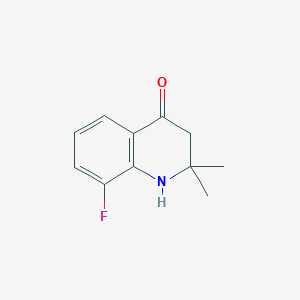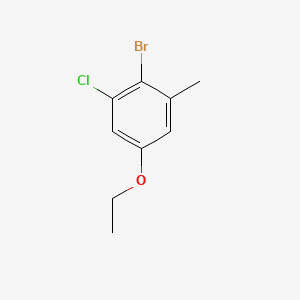
2-Bromo-1-chloro-5-ethoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-5-ethoxy-3-methylbenzene: is an aromatic compound with the molecular formula C9H10BrClO . This compound is characterized by the presence of bromine, chlorine, ethoxy, and methyl substituents on a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-5-ethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-5-ethoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-1-chloro-5-ethoxy-3-methylbenzene can undergo nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-1-chloro-5-ethoxy-3-methylbenzene is used as an intermediate in the synthesis of various organic compounds. It is valuable in the study of electrophilic aromatic substitution reactions and the development of new synthetic methodologies.
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-5-ethoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-chloro-1-ethoxy-3-methylbenzene
- 2-Bromo-1-chloro-4-ethoxy-3-methylbenzene
- 2-Bromo-1-chloro-5-methoxy-3-methylbenzene
Comparison: 2-Bromo-1-chloro-5-ethoxy-3-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behavior and selectivity in reactions, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BrClO |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
2-bromo-1-chloro-5-ethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-12-7-4-6(2)9(10)8(11)5-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
HHCNJNUBZWPIES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1)C)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


